ETHYL 5-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Overview
Description
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester, a methyl group, and a 4-chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 5-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 5-amino-1H-pyrazole-3-carboxylate: This compound lacks the 4-chlorophenyl group and has different chemical and biological properties.
Ethyl 5-amino-1H-pyrazole-4-carboxylate: Similar to the previous compound but with a different substitution pattern on the pyrazole ring.
The unique combination of functional groups in ETHYL 5-[(4-CHLOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE imparts distinct properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)carbamoyl]-1-methylpyrazole-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-3-21-14(20)11-8-12(18(2)17-11)13(19)16-10-6-4-9(15)5-7-10/h4-8H,3H2,1-2H3,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEWBXVLNZTCPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.